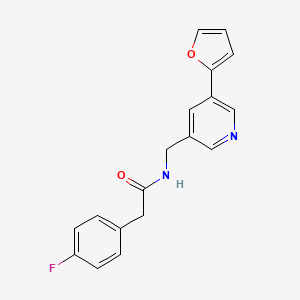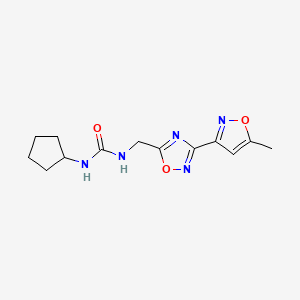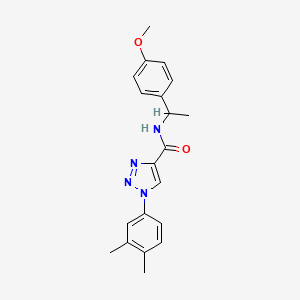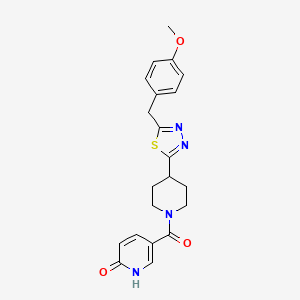
2-(4-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a chemical compound that has been widely researched for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit significant biological activity, making it a promising candidate for the development of new drugs. In
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, which may contribute to its potential as a treatment for neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide have been extensively studied in vitro and in vivo. This compound has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activity of COX-2. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, this compound has been found to have antibacterial activity against certain strains of bacteria, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide in lab experiments include its significant biological activity and potential for the development of new drugs. However, there are also limitations to its use, including its complex synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many future directions for research on 2-(4-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide. One potential area of research is the development of new drugs based on this compound for the treatment of inflammation, cancer, and neurological disorders. Another area of research is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for the development of new antibiotics.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide can be achieved through a multi-step process involving the reaction of various chemical compounds. One of the most common methods of synthesis involves the reaction of 4-fluoroacetophenone with furfural in the presence of a catalyst. The resulting product is then reacted with 3-cyanopyridine in the presence of a base, followed by the addition of an amine to yield the final product.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit significant biological activity, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-16-5-3-13(4-6-16)9-18(22)21-11-14-8-15(12-20-10-14)17-2-1-7-23-17/h1-8,10,12H,9,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYGHVJBOBXSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyclopropyl-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2788303.png)
![(3S,6S)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2788306.png)
![2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2788307.png)
![N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide](/img/structure/B2788310.png)



![2-Chloro-N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]acetamide](/img/structure/B2788318.png)



![N-(2-fluorophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2788324.png)
![2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2788325.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,5-dichlorobenzamide](/img/structure/B2788326.png)